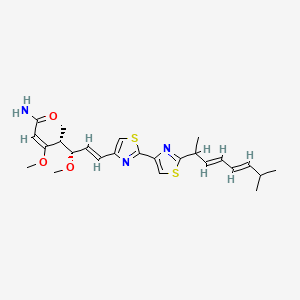

(+)-Myxothiazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Myxothiazol ist eine chemische Verbindung, die vom Myxobakterium Myxococcus fulvus produziert wird. Es ist bekannt für seine Rolle als Inhibitor des mitochondrialen Cytochrom-bc1-Komplexes (Coenzym Q - Cytochrom-c-Reduktase). Diese Verbindung ist ein kompetitiver Inhibitor von Ubiquinol und bindet an der Chinol-Oxidations-(Qo)-Stelle des bc1-Komplexes, wodurch der Elektronentransfer zum Rieske-Eisen-Schwefel-Protein blockiert wird .

Herstellungsmethoden

Myxothiazol kann durch einen konvergenten Totalsyntheseansatz synthetisiert werden. Die Synthese umfasst die Ausarbeitung des (S)-E,E-Dien-Thioamids, die Umwandlung in das Bis-Thiazol und Wittig-Reaktionen zwischen dem Bis-Thiazol und einem Aldehyd. Der substituierte β-Methoxyacrylat-Aldehyd wird über ein Evans-asymmetrisches Aldol-Protokoll oder über das 2H-Pyran-2-on hergestellt . Industrielle Produktionsmethoden umfassen die Kultivierung von Myxococcus fulvus, gefolgt von der Extraktion und Reinigung der Verbindung .

Chemische Reaktionsanalyse

Myxothiazol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Substitution. Es ist ein kompetitiver Inhibitor von Ubiquinol und bindet an der Chinol-Oxidations-(Qo)-Stelle des bc1-Komplexes, wodurch der Elektronentransfer zum Rieske-Eisen-Schwefel-Protein blockiert wird . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Natriumdithionit und andere Redoxmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Myxothiazol mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Myxothiazol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. Es wird in der Chemie verwendet, um Elektronentransferprozesse und die mitochondriale Funktion zu untersuchen. In der Biologie wird es verwendet, um die Rolle des bc1-Komplexes bei der Zellatmung zu untersuchen. In der Medizin wird Myxothiazol aufgrund seiner potenziellen Wirksamkeit als antifungales Antibiotikum untersucht, da es das Wachstum vieler Hefen und Pilze hemmt . Darüber hinaus findet es in der Industrie Anwendung bei der Entwicklung neuer Antibiotika und anderer bioaktiver Verbindungen .

Wirkmechanismus

Myxothiazol übt seine Wirkungen durch Hemmung des mitochondrialen Cytochrom-bc1-Komplexes aus. Es bindet an der Chinol-Oxidations-(Qo)-Stelle des bc1-Komplexes, wodurch der Elektronentransfer zum Rieske-Eisen-Schwefel-Protein blockiert wird. Diese Hemmung stört die Elektronentransportkette, was zu einer Abnahme der ATP-Produktion und der Zellatmung führt . Die molekularen Ziele, die an diesem Mechanismus beteiligt sind, sind die Komponenten des bc1-Komplexes, darunter Cytochrom b und das Rieske-Eisen-Schwefel-Protein .

Vorbereitungsmethoden

Myxothiazol can be synthesized through a convergent total synthesis approach. The synthesis involves the elaboration of the (S)-E,E-diene thioamide, conversion into the bis-thiazole, and Wittig reactions between the bis-thiazole and an aldehyde. The substituted β-methoxyacrylate aldehyde is produced via an Evans asymmetric aldol protocol or via the 2H-pyran-2-one . Industrial production methods involve the cultivation of Myxococcus fulvus, followed by extraction and purification of the compound .

Analyse Chemischer Reaktionen

Myxothiazol undergoes various chemical reactions, including oxidation and substitution. It is a competitive inhibitor of ubiquinol and binds at the quinol oxidation (Qo) site of the bc1 complex, blocking electron transfer to the Rieske iron-sulfur protein . Common reagents used in these reactions include sodium dithionite and other redox agents . The major products formed from these reactions are typically derivatives of myxothiazol with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Myxothiazol has a wide range of scientific research applications. It is used in chemistry for studying electron transfer processes and mitochondrial function. In biology, it is used to investigate the role of the bc1 complex in cellular respiration. In medicine, myxothiazol is explored for its potential as an antifungal antibiotic, as it inhibits the growth of many yeasts and fungi . Additionally, it has applications in industry for the development of new antibiotics and other bioactive compounds .

Wirkmechanismus

Myxothiazol exerts its effects by inhibiting the mitochondrial cytochrome bc1 complex. It binds at the quinol oxidation (Qo) site of the bc1 complex, blocking electron transfer to the Rieske iron-sulfur protein. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and cellular respiration . The molecular targets involved in this mechanism are the components of the bc1 complex, including cytochrome b and the Rieske iron-sulfur protein .

Vergleich Mit ähnlichen Verbindungen

Myxothiazol ähnelt anderen Verbindungen, die den bc1-Komplex hemmen, wie z. B. Antimycin und Stigmatellin. Myxothiazol ist insofern einzigartig, als es keine Wasserstoffbrückenbindung zum Rieske-Eisen-Schwefel-Protein bildet, sondern stattdessen in der 'b-proximalen' Region der Cytochrom-b-Qo-Stelle bindet . Diese einzigartige Bindungsart ermöglicht es Myxothiazol, den Elektronentransfer zu hemmen, ohne die Bewegung der cytoplasmatischen Domäne des Rieske-Proteins zu beeinflussen. Ähnliche Verbindungen umfassen Antimycin, Stigmatellin und andere bc1-Komplex-Inhibitoren .

Eigenschaften

Molekularformel |

C25H33N3O3S2 |

|---|---|

Molekulargewicht |

487.7 g/mol |

IUPAC-Name |

(2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide |

InChI |

InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13+/t17?,18-,21+/m1/s1 |

InChI-Schlüssel |

XKTFQMCPGMTBMD-YCSHSZEBSA-N |

SMILES |

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |

Isomerische SMILES |

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)/C=C/C=C/C(C)C)OC)/C(=C\C(=O)N)/OC |

Kanonische SMILES |

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |

Piktogramme |

Acute Toxic |

Synonyme |

2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl- myxothiazol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.